molecular formula C14H17N5S B15114577 1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-4-(pyridin-2-yl)piperazine

1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-4-(pyridin-2-yl)piperazine

Cat. No.: B15114577
M. Wt: 287.39 g/mol
InChI Key: IQAAVLMFXGBCGV-UHFFFAOYSA-N
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Description

1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-4-(pyridin-2-yl)piperazine is a complex organic compound that features a unique combination of a cyclopropyl group, a thiadiazole ring, a pyridine ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-4-(pyridin-2-yl)piperazine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazine derivatives and thiocarbonyl compounds.

    Attachment of the Cyclopropyl Group: This step may involve cyclopropanation reactions using reagents like diazomethane or cyclopropyl halides.

    Formation of the Piperazine Ring: Piperazine can be synthesized through the reaction of ethylenediamine with dihaloalkanes.

    Coupling with Pyridine: The final step involves coupling the thiadiazole-cyclopropyl intermediate with a pyridine derivative using coupling agents like palladium catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-4-(pyridin-2-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-4-(pyridin-2-yl)piperazine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-4-(pyridin-3-yl)piperazine
  • 1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-4-(pyridin-4-yl)piperazine

Uniqueness

The uniqueness of 1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-4-(pyridin-2-yl)piperazine lies in its specific arrangement of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H17N5S

Molecular Weight

287.39 g/mol

IUPAC Name

3-cyclopropyl-5-(4-pyridin-2-ylpiperazin-1-yl)-1,2,4-thiadiazole

InChI

InChI=1S/C14H17N5S/c1-2-6-15-12(3-1)18-7-9-19(10-8-18)14-16-13(17-20-14)11-4-5-11/h1-3,6,11H,4-5,7-10H2

InChI Key

IQAAVLMFXGBCGV-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NSC(=N2)N3CCN(CC3)C4=CC=CC=N4

Origin of Product

United States

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